molecular formula C16H22N4O2 B8364981 Tert-butyl 4-(5-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate

Tert-butyl 4-(5-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate

Cat. No. B8364981
M. Wt: 302.37 g/mol
InChI Key: NWIJUURQIDKJEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08981084B2

Procedure details

3-Methyl-piperazine-1-carboxylic acid tert-butyl ester (200 mg, 1.0 mmol) was dissolved in dry DMF (10 mL) taken in a shield tube. To the reaction mixture was added 6-chloronicotinonitrile (70 mg, 1.0 mmol) followed by potassium carbonate (140 mg, 1.0 mmol) and the mixture was heated to 150° C. for 3 h. The reaction mixture was cooled to room temperature and the solvent was evaporated under reduced pressure. The product was extracted with EtOAc and the organic layer was washed with H2O and brine and dried over anhydrous sodium sulfate. Solvent was removed under reduced pressure and the crude product was purified by column chromatography (silica gel 60-120 mesh, eluent 30% EtOAc in petroleum ether) to afford compound tert-butyl 4-(5-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate (120 mg, yield 40%) as yellow solid. 1H NMR (300 MHz, CDCl3) δ 8.42 (d, J=2.2 Hz, 1H), 7.63 (dd, J=9.0 Hz, J=2.4 Hz, 1H), 6.56 (d, J=9.0 Hz, 1H), 4.53 (m, 1H), 4.13-3.91 (m, 3H), 3.29-3.16 (m, 2H), 3.02 (m, 1H), 1.49 (s, 9H), 1.20 (d, J=6.6 Hz, 3H).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
70 mg
Type
reactant
Reaction Step Two
Quantity
140 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH:10]([CH3:14])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].Cl[C:16]1[CH:23]=[CH:22][C:19]([C:20]#[N:21])=[CH:18][N:17]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[C:20]([C:19]1[CH:22]=[CH:23][C:16]([N:11]2[CH2:12][CH2:13][N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:2])[CH3:3])=[O:7])[CH2:9][CH:10]2[CH3:14])=[N:17][CH:18]=1)#[N:21] |f:2.3.4|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(NCC1)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
70 mg
Type
reactant
Smiles
ClC1=NC=C(C#N)C=C1
Step Three
Name
Quantity
140 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
taken in a shield tube
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with EtOAc
WASH
Type
WASH
Details
the organic layer was washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography (silica gel 60-120 mesh, eluent 30% EtOAc in petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=CC(=NC1)N1C(CN(CC1)C(=O)OC(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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